![molecular formula C19H22N2O3 B4715526 N-[4-(acetylamino)-2-hydroxyphenyl]-4-tert-butylbenzamide](/img/structure/B4715526.png)
N-[4-(acetylamino)-2-hydroxyphenyl]-4-tert-butylbenzamide
Overview
Description
N-[4-(acetylamino)-2-hydroxyphenyl]-4-tert-butylbenzamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 has been found to have analgesic properties similar to morphine but with a lower potential for abuse and addiction. In recent years, AH-7921 has gained attention as a potential alternative to traditional opioid analgesics.
Mechanism of Action
N-[4-(acetylamino)-2-hydroxyphenyl]-4-tert-butylbenzamide acts as a selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. This compound binds to the μ-opioid receptor, activating the receptor and producing analgesia. Unlike traditional opioid analgesics, this compound has a lower affinity for the δ-opioid receptor, which is responsible for mediating the rewarding effects of opioids.
Biochemical and Physiological Effects:
This compound has been found to produce analgesia in animal models, with a potency similar to that of morphine. This compound has also been found to produce less respiratory depression and constipation compared to traditional opioid analgesics. In addition, this compound has been found to have a shorter duration of action compared to morphine, which may make it a more suitable candidate for pain management.
Advantages and Limitations for Lab Experiments
N-[4-(acetylamino)-2-hydroxyphenyl]-4-tert-butylbenzamide has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control over its chemical properties. This compound has also been found to have a lower potential for abuse and addiction compared to traditional opioid analgesics, which may make it a safer alternative for use in animal models. However, this compound has limitations in terms of its availability and cost, which may make it less accessible for use in laboratory experiments.
Future Directions
There are several future directions for research on N-[4-(acetylamino)-2-hydroxyphenyl]-4-tert-butylbenzamide. One area of interest is the development of this compound analogs with improved analgesic properties and lower potential for abuse and addiction. Another area of interest is the investigation of the mechanism of action of this compound and its interactions with the μ-opioid receptor. Finally, there is a need for further research on the safety and efficacy of this compound in human clinical trials, particularly in comparison to traditional opioid analgesics.
Scientific Research Applications
N-[4-(acetylamino)-2-hydroxyphenyl]-4-tert-butylbenzamide has been used in scientific research to study its analgesic properties and potential as an alternative to traditional opioid analgesics. Studies have shown that this compound has a lower potential for abuse and addiction compared to morphine, making it a promising candidate for pain management. This compound has also been found to have fewer side effects than traditional opioid analgesics, such as respiratory depression and constipation.
properties
IUPAC Name |
N-(4-acetamido-2-hydroxyphenyl)-4-tert-butylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12(22)20-15-9-10-16(17(23)11-15)21-18(24)13-5-7-14(8-6-13)19(2,3)4/h5-11,23H,1-4H3,(H,20,22)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSGQXYFEQFYDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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